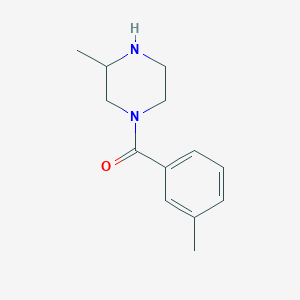

3-Methyl-1-(3-methylbenzoyl)piperazine

Description

3-Methyl-1-(3-methylbenzoyl)piperazine is a piperazine derivative featuring a methyl group at the 3-position of the piperazine ring and a 3-methylbenzoyl moiety at the 1-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The benzoyl group introduces steric and electronic effects that influence receptor binding and metabolic stability, while the methyl substituent on the piperazine ring may alter conformational flexibility and metabolic susceptibility . Piperazine derivatives are known to exhibit diverse biological activities, including receptor antagonism, enzyme inhibition, and antiviral effects, depending on their substitution patterns .

Properties

IUPAC Name |

(3-methylphenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-4-3-5-12(8-10)13(16)15-7-6-14-11(2)9-15/h3-5,8,11,14H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFFVQLXYMBJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methyl-1-(3-methylbenzoyl)piperazine involves several methods, including:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ugi reaction: This multicomponent reaction is used to synthesize piperazine derivatives by combining an isocyanide, an amine, a carbonyl compound, and a carboxylic acid.

Ring opening of aziridines under the action of N-nucleophiles: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.

Chemical Reactions Analysis

3-Methyl-1-(3-methylbenzoyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-1-(3-methylbenzoyl)piperazine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various piperazine derivatives.

Biology: The compound has been studied for its potential biological activities, including repellent properties and toxic effects on mosquitoes.

Medicine: Piperazine derivatives are known for their pharmaceutical activities, and this compound is being explored for potential therapeutic applications.

Industry: It is used in the preparation of molecularly imprinted microspheres and as a mimic template in the preparation of difunctional strong anion-exchange stationary phases.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-methylbenzoyl)piperazine involves its interaction with molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, influencing their activity . The specific pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Influence of Piperazine Substitution on Receptor Binding Affinity

- Piperazine vs. Piperidine Linkers: Piperazine-containing compounds often show superior receptor binding compared to their piperidine analogs. For instance, a benzyl-substituted piperazine derivative (compound 3) exhibited a Ki of 58 nM for the hA2A adenosine receptor (hA2AAR), whereas its piperidine analog (compound 1) had a Ki of 594 nM . This highlights the preference for the piperazine scaffold in enhancing binding interactions.

- Substituent Effects: Phenyl/Benzyl Groups: Piperazines with phenyl or benzyl substituents (e.g., compounds 2 and 3) retain strong hA2AAR affinity. However, para-substituents like OCH2CH2OCH3 or COOEt (compound 5) reduce activity by 5–10-fold . Hydrogen-Bond Donors: Replacement of the N–H group in ethyl piperazine derivatives (e.g., compound 5f) with –CH2 (compound 4d) or oxygen (compound 4e) abolishes antiviral activity, underscoring the importance of hydrogen-bond donation .

Impact of Structural Modifications on Selectivity and Potency

- Serotonin 5-HT1A Receptor: Piperazine derivatives with a three-carbon alkyl linker between the coumarin and piperazine moieties (e.g., compounds 3d, 5d) exhibit subnanomolar affinities for 5-HT1A receptors. In contrast, replacing piperazine with morpholine reduces affinity by >10-fold, emphasizing the scaffold's critical role .

- Dopamine D2 Receptors : Substituent position on the piperazine ring significantly affects selectivity. A 2-OCH3 group (compound 6 ) enhances D2 receptor selectivity by 60-fold compared to a 4-OCH3 analog (compound 8 ) .

Solubility and Physicochemical Properties

- Spacer Effects: Piperazine derivatives with ethylene or methylene spacers between the piperazine and quinolone core (e.g., compounds 8ac, 8j) exhibit high aqueous solubility (80 μM at pH 2.0 and 6.5). Direct attachment of N-phenylpiperazine to the quinolone (compound 8a) reduces solubility to <20 μM due to lower pKa (~3.8) of the piperazine nitrogen .

Metabolic Stability and Oxidative Susceptibility

- Metabolic Hotspots : Piperazine rings are prone to oxidative metabolism, including N-dealkylation and N-oxide formation (e.g., metabolites A–C in ). Substitutions like methyl groups (as in 3-Methyl-1-(3-methylbenzoyl)piperazine) may hinder oxidation, improving stability .

- Environmental Degradation: Piperazine moieties in fluoroquinolones are primary sites for MnO2-mediated oxidation, leading to dealkylation and hydroxylation. Methyl substituents could mitigate such degradation .

Data Table: Key Comparative Properties of Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.